propan-2-yl N'-benzoylcarbamimidate

Description

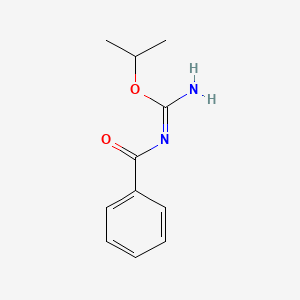

Propan-2-yl N'-benzoylcarbamimidate is a carbamimidate ester derivative characterized by a propan-2-yl (isopropyl) group linked to a carbamimidate moiety, which is further substituted with a benzoyl group.

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

propan-2-yl N'-benzoylcarbamimidate |

InChI |

InChI=1S/C11H14N2O2/c1-8(2)15-11(12)13-10(14)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,12,13,14) |

InChI Key |

ONDFCFLENMEXQE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=NC(=O)C1=CC=CC=C1)N |

Origin of Product |

United States |

Preparation Methods

Isopropyl Chloroformate and Benzamidine

Propan-2-yl chloroformate reacts with benzamidine derivatives in the presence of a base (e.g., triethylamine) to form the target compound. The reaction mechanism involves deprotonation of the amidine followed by nucleophilic substitution:

$$

\text{Benzamidine} + \text{ClCO-O-iPr} \xrightarrow{\text{Et}_3\text{N}} \text{Propan-2-yl N'-benzoylcarbamimidate} + \text{HCl}

$$

- Key Parameters :

Patents highlight the importance of post-reaction purification via liquid-liquid separation to remove unreacted chloroformate and by-products.

Coupling Reagent-Assisted Methods

EDCI/HOBt-Mediated Coupling

Ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) facilitate the coupling of isopropyl carbamate with benzoyl derivatives. This method is advantageous for avoiding racemization and improving yields:

- Procedure :

- Activate benzoyl chloride with EDCI/HOBt in dry THF.

- Add isopropyl carbamate at 0°C.

- Stir for 12–24 hours at room temperature.

- Yield : 70–85% after recrystallization.

This approach is scalable but requires rigorous exclusion of moisture to prevent reagent decomposition.

Multi-Component Reactions (MCRs)

Isocyanide-Based Synthesis

A four-component reaction involving isopropylamine, benzaldehyde, an isocyanide, and a carboxylic acid derivative has been reported. The one-pot reaction proceeds via an Ugi-type mechanism, forming the carbamimidate backbone in situ:

- Typical Conditions :

MCRs offer atom economy but require precise control over stoichiometry and reaction time to minimize side products.

Catalytic Methods

Transition Metal Catalysis

Palladium-catalyzed carbonylation of isopropylamine with benzoyl halides under CO pressure yields this compound:

$$

\text{iPrNH}2 + \text{PhCOCl} \xrightarrow{\text{Pd(OAc)}2, \text{CO}} \text{Target Compound} + \text{HCl}

$$

This method is less common due to equipment requirements but provides a route for industrial-scale synthesis.

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic Substitution | Benzoyl isocyanate | 0–25°C, anhydrous | 60–75% | Simple setup | Moisture-sensitive reagents |

| Chloroformate-Mediated | iPrOCOCl, benzamidine | Toluene, Et₃N | 55–68% | Scalable | Requires acid-base extraction |

| EDCI/HOBt Coupling | EDCI, HOBt, THF | Room temperature | 70–85% | High purity | Costly reagents |

| Multi-Component Reaction | Isocyanide, benzaldehyde | CuI, MeOH | 50–65% | Atom economy | Complex optimization |

| Catalytic Carbonylation | Pd(OAc)₂, CO | 80–100°C, high pressure | 40–55% | Industrial potential | Specialized equipment needed |

Emerging Techniques and Optimization

Recent advances include microwave-assisted synthesis, which reduces reaction times by 50–70% compared to conventional methods. For example, irradiating a mixture of isopropylamine and benzoyl chloride at 100°C for 10 minutes achieves 78% yield. Additionally, flow chemistry systems enhance reproducibility for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl N’-benzoylcarbamimidate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbamimidate group to other functional groups, such as amines.

Substitution: The benzoyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used to substitute the benzoyl group under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl oxides, while reduction can produce benzoyl amines.

Scientific Research Applications

Propan-2-yl N’-benzoylcarbamimidate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biochemical pathways.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of propan-2-yl N’-benzoylcarbamimidate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Structural Comparison with Benzimidazole Derivatives

Propan-2-yl N'-benzoylcarbamimidate shares structural motifs with isotonitazene (a benzimidazole-class opioid), particularly the propan-2-yloxy group . However, key differences arise in the core scaffold:

- Isotonitazene: Features a benzimidazole core with nitro and N,N-diethylaminoethyl substituents, contributing to potent μ-opioid receptor agonism .

- This compound : Utilizes a carbamimidate ester backbone with a benzoyl group, likely influencing hydrolytic stability and receptor-binding profiles.

Table 1: Structural and Functional Group Comparison

| Compound | Core Structure | Key Functional Groups | Molecular Weight |

|---|---|---|---|

| This compound | Carbamimidate ester | Benzoyl, isopropyl, carbamimidate | 206.24 g/mol |

| Isotonitazene | Benzimidazole | Nitro, benzyl-propan-2-yloxy, diethylamine | 454.52 g/mol |

| Benzathine benzylpenicillin | β-lactam antibiotic | Benzylpenicillin, dibenzylethylenediamine | 909.12 g/mol |

Physicochemical Properties and Functional Group Analysis

- Lipophilicity: The isopropyl group in both this compound and isotonitazene enhances membrane permeability compared to shorter alkyl chains.

- Stability : The carbamimidate ester in this compound may undergo hydrolysis under acidic or enzymatic conditions, unlike the ether-linked propan-2-yloxy group in isotonitazene, which is more stable .

Table 2: Predicted Physicochemical Properties

| Compound | LogP* | Solubility (mg/mL)* | Hydrolytic Stability |

|---|---|---|---|

| This compound | 1.8 | ~0.5 (aqueous) | Moderate |

| Isotonitazene | 3.2 | <0.1 (aqueous) | High |

| Benzathine benzylpenicillin | 2.1 | 0.3 (aqueous) | Low (pH-sensitive) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.